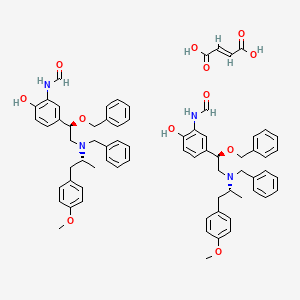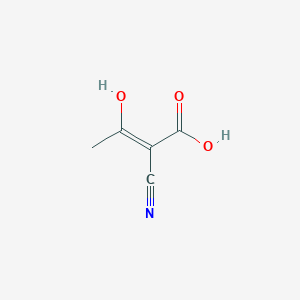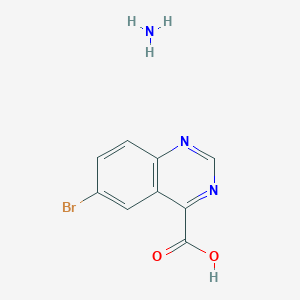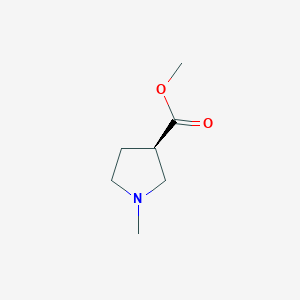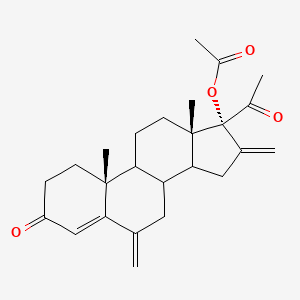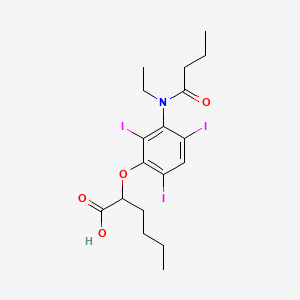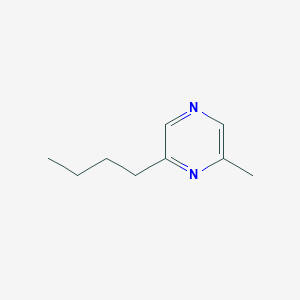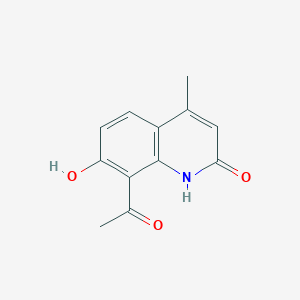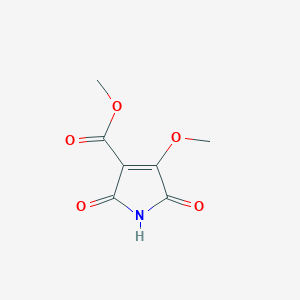
Methyl 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring structure It is characterized by the presence of a methoxy group at the 4-position, two oxo groups at the 2 and 5 positions, and a carboxylate ester group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of maleic anhydride with methanol to form methyl maleate, which is then subjected to cyclization and oxidation reactions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1 (5H)-carboxylate: This compound features bromine atoms and has similar reactivity but different biological activities.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: This compound has a sulfonamide group and is used in different applications, including as an antibacterial agent.
Uniqueness
Methyl 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxy group and carboxylate ester make it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H7NO5 |
|---|---|
Peso molecular |
185.13 g/mol |
Nombre IUPAC |
methyl 4-methoxy-2,5-dioxopyrrole-3-carboxylate |
InChI |
InChI=1S/C7H7NO5/c1-12-4-3(7(11)13-2)5(9)8-6(4)10/h1-2H3,(H,8,9,10) |
Clave InChI |
ZBNPCHDJFOTRQL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=O)NC1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


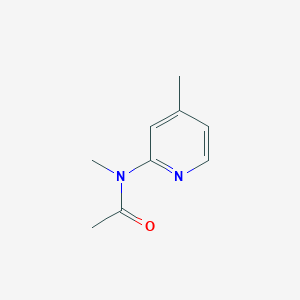
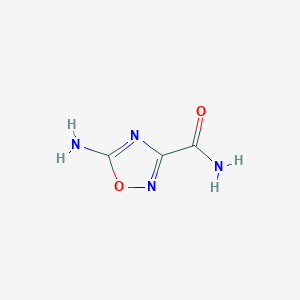
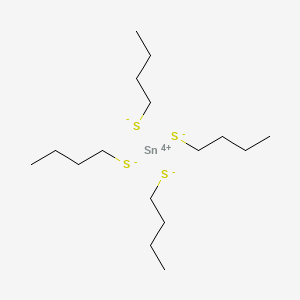


![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
